Lantanolic acid

Description

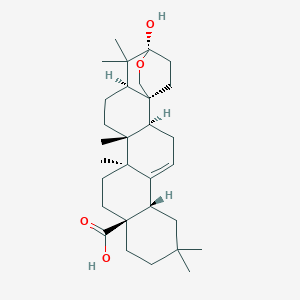

Structure

2D Structure

Properties

Molecular Formula |

C30H46O4 |

|---|---|

Molecular Weight |

470.7 g/mol |

IUPAC Name |

(1S,2S,6S,11S,14S,15R,18R,20R)-20-hydroxy-8,8,14,15,19,19-hexamethyl-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid |

InChI |

InChI=1S/C30H46O4/c1-24(2)11-13-28(23(31)32)14-12-26(5)19(20(28)17-24)7-8-22-27(26,6)10-9-21-25(3,4)30(33)16-15-29(21,22)18-34-30/h7,20-22,33H,8-18H2,1-6H3,(H,31,32)/t20-,21-,22-,26+,27+,28-,29+,30+/m0/s1 |

InChI Key |

UFVGYQQCHANGSN-XFGDDKMHSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]4([C@H]1CC=C5[C@]2(CC[C@@]6([C@H]5CC(CC6)(C)C)C(=O)O)C)CC[C@](C3(C)C)(OC4)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C2C1)C)C(=O)O)C |

Synonyms |

lantanolic acid |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Lantanolic Acid

Botanical Sources and Distribution

Lantanolic acid has been isolated from plants belonging to the Verbenaceae, Altingiaceae, and Anacardiaceae families. Its presence has been confirmed in various parts of these plants, including the aerial parts, leaves, and roots.

Isolation from Lantana camara (Verbenaceae)

Lantana camara, a widely distributed species, is a significant natural source of this compound.

The aerial parts, which include the stems and leaves, of Lantana camara have been found to contain this compound. scielo.brmdpi.cominnovareacademics.incore.ac.ukresearchgate.netresearchgate.netmdpi.com Studies have reported the isolation of this compound from methanolic and petroleum ether extracts of the leaves and stems. innovareacademics.inmdpi.com Seven pentacyclic triterpenoids, including this compound, were isolated from the aerial parts of this plant. researchgate.netresearchgate.net

The roots of Lantana camara are another notable source of this compound. nih.govresearchgate.net Research has documented the isolation of eight different triterpenoids, one of which is this compound, from the roots of this plant. nih.gov

Aerial Parts and Leaves

Isolation from Liquidambar formosana (Altingiaceae)

This compound has also been identified in the fruits of Liquidambar formosana. nih.govtandfonline.comresearchgate.net Investigations into the ethyl acetate (B1210297) extract of the fruits led to the isolation of four oleanane (B1240867) triterpenoids, including this compound. nih.govtandfonline.comresearchgate.net

Isolation from Rhus javanica (Anacardiaceae)

The roots of Rhus javanica have been shown to contain this compound. nih.govtandfonline.com A study on the chemical constituents of the roots of Rhus javanica var. roxburghiana resulted in the isolation of five triterpenes, which included this compound. nih.govtandfonline.com

Extraction and Purification Strategies from Natural Sources

The isolation of this compound from its natural sources involves a series of extraction and purification steps. A general approach begins with the collection and drying of the plant material. For instance, leaves of Lantana camara are dried at elevated temperatures and then ground into a fine powder. chemijournal.com

The powdered material is then subjected to extraction using various organic solvents. Methanol (B129727) is a commonly used solvent for extracting compounds from the aerial parts and leaves of Lantana camara. innovareacademics.inchemijournal.com For the roots, dichloromethane (B109758) has been utilized after a preliminary defatting step with petroleum ether. google.com

Following extraction, the crude extract undergoes purification to isolate this compound. This often involves techniques such as column chromatography and fractional crystallization. nih.gov In one method, a crude extract from Lantana camara leaves was treated with activated charcoal and then subjected to fractional crystallization from methanol to purify lantadene (B1181434) A, a related triterpenoid (B12794562). chemijournal.com Column chromatography using silica (B1680970) gel or neutral alumina (B75360) is also a common purification step, with elution carried out using a gradient of solvents like petroleum ether and acetone. nih.govgoogle.com High-performance liquid chromatography (HPLC) is often employed for the final purification and quantification of this compound. akjournals.comresearchgate.net

Table 1: Botanical Sources of this compound

| Family | Species | Plant Part |

|---|---|---|

| Verbenaceae | Lantana camara | Aerial Parts, Leaves, Roots scielo.brmdpi.cominnovareacademics.incore.ac.ukresearchgate.netresearchgate.netmdpi.comnih.govresearchgate.net |

| Altingiaceae | Liquidambar formosana | Fruits nih.govtandfonline.comresearchgate.net |

| Anacardiaceae | Rhus javanica | Roots nih.govtandfonline.com |

Solvent Extraction Techniques

The initial step in isolating this compound from its natural matrix typically involves solvent extraction. The choice of solvent is crucial and is often guided by the polarity of the target compound.

Commonly used solvents for the extraction of this compound and related triterpenoids include:

Methanolic Extraction: Methanol is frequently employed to extract a broad range of compounds, including this compound, from the aerial parts of plants like Lantana camara. biocrick.comnih.govchemfaces.com

Ethyl Acetate Extraction: Ethyl acetate is another solvent utilized in the extraction process, as demonstrated in the phytochemical investigation of Lantana camara leaves. researchgate.net

Chloroform (B151607) Extraction: Chloroform has been used in partitioning steps to separate lantadenes, including this compound, from more polar compounds. chemijournal.com Following an initial extraction with a solvent like methanol, a chloroform-water partition facilitates the concentration of this compound in the chloroform layer. chemijournal.com

The selection of the solvent system can significantly impact the efficiency and selectivity of the extraction process. For instance, a mixture of chloroform and methanol has been optimized for the extraction of related triterpenoids. akjournals.com

Chromatographic Separation Methods

Following initial solvent extraction, a series of chromatographic techniques are essential for the purification of this compound from the crude extract.

Column Chromatography (e.g., silica gel)

Column chromatography is a fundamental purification technique used in the isolation of this compound. chemijournal.com Silica gel is the most commonly used stationary phase for this purpose. chemijournal.comhawach.comcolumn-chromatography.com The process involves passing the crude extract through a column packed with silica gel and eluting with a solvent system of increasing polarity.

For example, a typical elution scheme might start with chloroform, followed by mixtures of chloroform and methanol in increasing proportions (e.g., 99:1 and 95:5). chemijournal.com The fractions are collected and monitored, often by Thin Layer Chromatography, to identify those containing the desired compound. chemijournal.com

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of column chromatography and for the preliminary identification of compounds. chemijournal.comifsc.edu.br It allows for the rapid separation of components in a mixture based on their differential partitioning between a stationary phase (typically silica gel G coated on glass plates) and a mobile phase. chemijournal.comifsc.edu.br For the visualization of this compound and other triterpenoids, which often lack a chromophore, a developing agent like iodine vapor is used. chemijournal.com

High-Performance Thin Layer Chromatography (HPTLC) offers improved resolution and quantification capabilities compared to standard TLC. researchgate.netijcrt.org HPTLC methods have been developed for the quantification of related triterpenoids, such as oleanolic acid, in plant extracts. researchgate.netijpsr.comijpsr.comjocpr.com These methods involve spotting the extract on pre-coated silica gel plates and developing them with a specific mobile phase, followed by densitometric analysis. ijpsr.comjocpr.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification and quantification of this compound. chemijournal.comresearchgate.net Reversed-phase HPLC is commonly employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a mixture of polar solvents like water and methanol or acetonitrile. researchgate.netresearchgate.net The purity of the isolated this compound can be ascertained by HPLC analysis, with one study reporting a purity of 87.4%. chemijournal.com HPLC methods are also crucial for the quantitative determination of related compounds in plant extracts. akjournals.comresearchgate.net

Bio-Assay Guided Fractionation

Bio-assay guided fractionation is a strategic approach used to isolate bioactive compounds, including this compound. biocrick.com In this method, the crude extract is separated into fractions, and each fraction is tested for a specific biological activity. The active fractions are then subjected to further separation and testing until the pure, active compound is isolated. This approach has been successfully used to isolate nematicidal triterpenoids, including this compound, from Lantana camara. biocrick.comnih.govchemfaces.com

Microwave-Assisted Extraction (MAE) Techniques

Microwave-Assisted Extraction (MAE) is a more recent and efficient extraction technique that utilizes microwave energy to heat the solvent and plant material, thereby accelerating the extraction process. akjournals.comresearchgate.net This method offers several advantages over conventional techniques, including shorter extraction times, reduced solvent consumption, and higher extraction yields. akjournals.comakjournals.comnih.gov

The efficiency of MAE is influenced by several parameters, including microwave power, extraction time, solvent type, and solvent-to-solid ratio. akjournals.comresearchgate.net For instance, in the extraction of oleanolic acid from Lantana camara roots, optimal conditions were determined to be a mixture of chloroform and methanol (60:40, v/v) at a microwave power of 600 W for 6 minutes. akjournals.comresearchgate.net

| Extraction Parameter | Optimized Condition for Oleanolic Acid from L. camara roots | Reference |

| Solvent | Chloroform:Methanol (60:40, v/v) | researchgate.net, akjournals.com |

| Microwave Power | 600 W | researchgate.net, akjournals.com |

| Extraction Time | 6 minutes | researchgate.net, akjournals.com |

| Solvent Volume | 15 mL | akjournals.com |

| Temperature | 50 °C | akjournals.com |

Spectroscopic Elucidation of Lantanolic Acid Structure and Stereochemistry

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of lantanolic acid, offering detailed insights into the connectivity and spatial arrangement of its atoms. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques have been employed to piece together the molecular puzzle. researchgate.netnbu.ac.in

One-Dimensional (1D) NMR (¹H NMR, ¹³C NMR)

The ¹H NMR spectrum of this compound reveals characteristic signals for its various protons. For instance, the spectrum typically shows six three-proton singlets corresponding to the six tertiary methyl groups. researchgate.net A one-proton triplet, usually observed around δ 5.39 (J=3.4 Hz), is indicative of the vinylic proton at the C-12 position. researchgate.net Another key signal is a one-proton double doublet at approximately δ 3.05 (J=14.1, 4.2 Hz), which is characteristic of the H-18 proton. researchgate.net

The ¹³C NMR spectrum provides complementary information, confirming the presence of 30 carbon atoms in the this compound skeleton. libretexts.org The chemical shifts in the ¹³C NMR spectrum help to identify the different types of carbon atoms, such as methyl, methylene, methine, and quaternary carbons, including the carbonyl carbon of the carboxylic acid group which typically resonates in the range of 170-180 ppm. ucl.ac.ukhw.ac.uk The olefinic carbons at C-12 and C-13 are typically observed around δ 122.9 and δ 142.7, respectively, confirming the Δ¹²-oleanene backbone. researchgate.net

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| 12 | ~5.39 (t, J=3.4 Hz) | ~122.9 |

| 13 | - | ~142.7 |

| 18 | ~3.05 (dd, J=14.1, 4.2 Hz) | - |

| Carboxylic Acid (C=O) | - | ~170-180 |

| Tertiary Methyls | ~0.75-1.10 (s) | - |

Mass Spectrometry (MS) Applications for Molecular Characterization

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. thermofisher.com While direct analysis of the non-volatile this compound by GC-MS is challenging, it can be used for the analysis of volatile derivatives or degradation products. nih.gov The mass spectrometer fragments the ionized molecules, and the resulting fragmentation pattern can provide clues about the structure of the original molecule. thermofisher.com The mass spectra are often compared with databases like the US National Institute of Standards and Technology (NIST) library for identification. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is a more suitable technique for the analysis of this compound. wikipedia.org LC separates the components of a mixture, and the mass spectrometer provides mass information for each component. wikipedia.org In LC-MS/MS, a specific ion (e.g., the molecular ion of this compound) is selected and fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information and can be used for quantification. researchgate.net A study utilizing UPLC-MS/MS identified this compound in a plant extract. nih.gov

| Technique | Information Obtained |

|---|---|

| GC-MS | Analysis of volatile derivatives; Fragmentation pattern for structural clues. thermofisher.comnih.gov |

| LC-MS/MS | Molecular weight determination; Elemental composition; Structural information from fragmentation patterns. wikipedia.orgnih.gov |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide further insights into the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for its functional groups. A broad band in the region of 3400-2500 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. The C=O stretching vibration of the carboxylic acid typically appears as a strong band around 1700 cm⁻¹. Other bands corresponding to C-H and C-O stretching and bending vibrations are also observed. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is primarily influenced by its electronic transitions. libretexts.org The presence of the isolated double bond in the oleanene skeleton results in a characteristic absorption maximum. researchgate.net The position and intensity of this absorption can be affected by the solvent and the presence of other chromophores. sathyabama.ac.in

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. nih.gov The structure of this compound has been characterized in part by its distinctive IR spectrum. nih.gov Analysis of the FTIR spectrum of this compound reveals several key absorption bands that correspond to its core structural features.

The presence of a hydroxyl (-OH) group, a key feature of the carboxylic acid moiety, is confirmed by a broad absorption band typically observed in the region of 3300–2400 cm⁻¹. The carbonyl (C=O) stretching vibration of the carboxylic acid is responsible for a strong, sharp absorption peak that appears in the range of 1730–1700 cm⁻¹. Furthermore, the spectrum shows absorptions corresponding to the carbon-oxygen single bond (C-O) stretch, generally found between 1300 cm⁻¹ and 1000 cm⁻¹. The carbon-carbon double bond (C=C) within the oleanane (B1240867) skeleton gives rise to a characteristic absorption peak around 1630 cm⁻¹. These spectral features, when analyzed together, provide conclusive evidence for the presence of a carboxylic acid group and an unsaturated pentacyclic triterpenoid (B12794562) framework, which are integral to the structure of this compound. nih.govpakbs.orgresearchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound Functional Groups

| Frequency Range (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3300–2400 | Broad, Medium | O-H (Carboxylic Acid) | Stretching |

| 3000–2850 | Strong | C-H (Alkane) | Stretching |

| 1730–1700 | Strong | C=O (Carboxylic Acid) | Stretching |

| 1630 | Weak-Medium | C=C (Alkene) | Stretching |

| 1300–1000 | Strong | C-O | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, which is particularly useful for identifying conjugated systems. slideshare.netscribd.com The application of UV-Vis spectroscopy in the study of this compound has been crucial for confirming aspects of its unsaturated structure. nih.gov

Table 2: Electronic Transitions of this compound in UV-Vis Spectroscopy

| Wavelength Range (nm) | Type of Transition | Chromophore |

| ~200-220 | π → π | C=C (Alkene) |

| ~270-280 | n → π | C=O (Carbonyl) |

Biosynthetic Pathways of Lantanolic Acid

Proposed Origin from Triterpenoid (B12794562) Biosynthesis Pathways

Lantanolic acid is recognized as a pentacyclic triterpenoid possessing an oleanane (B1240867) nucleus. scielo.brscielo.brtandfonline.com Its structural foundation strongly suggests its biosynthesis follows the well-established route for oleanane-type triterpenoids in the plant kingdom. This pathway begins with the cyclization of a linear precursor, 2,3-oxidosqualene (B107256), into the characteristic five-ring structure. mdpi.com

The journey to synthesizing this compound begins with the mevalonic acid (MVA) pathway, a fundamental metabolic route in eukaryotes responsible for producing isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). wikipedia.org These five-carbon molecules are the universal building blocks for all terpenoids, including triterpenoids. wikipedia.orgfiveable.me

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). oup.comfiveable.me The subsequent reduction of HMG-CoA to mevalonic acid is a critical rate-limiting step, catalyzed by the enzyme HMG-CoA reductase. fiveable.memdpi.com Through a series of phosphorylation and decarboxylation reactions, mevalonic acid is converted into IPP. wikipedia.orgresearchgate.net IPP and DMAPP are then sequentially condensed to build larger prenyl diphosphate (B83284) molecules, ultimately leading to the C30 precursor required for triterpenoid synthesis. nih.gov Although the MVA pathway is central to the biosynthesis of numerous compounds, its role in producing the foundational precursors for triterpenoids like this compound is a key initial phase. oup.combiorxiv.org

This compound is structurally based on the oleanane skeleton. scielo.brscielo.br The formation of this nucleus is a pivotal step in the biosynthesis of a large family of triterpenoids. The process begins with the linear C30 precursor, 2,3-oxidosqualene. oup.commdpi.com In plants, the cyclization of 2,3-oxidosqualene is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). biorxiv.orgfrontiersin.org

Specifically, the formation of the oleanane scaffold occurs via the enzyme β-amyrin synthase. This enzyme directs the intricate cyclization of 2,3-oxidosqualene to produce β-amyrin, the parent compound for all oleanane-type triterpenoids. mdpi.com Following the creation of the β-amyrin skeleton, a series of subsequent enzymatic modifications, such as oxidations, hydroxylations, and other functional group additions, are carried out by enzymes like cytochrome P450 monooxygenases. frontiersin.org These tailoring reactions on the oleanane core lead to the vast structural diversity seen in this class of compounds, ultimately yielding specific molecules like this compound.

Mevalonic Acid Pathway Involvement

Precursors and Enzymatic Considerations in Triterpene Biosynthesis (General Context)

The biosynthesis of triterpenes is a multi-step enzymatic process that transforms simple precursors into complex cyclic structures. The pathway relies on a series of key intermediates and is regulated by specific enzymes that catalyze each transformation.

The primary precursors for triterpene biosynthesis are generated via the MVA pathway. wikipedia.orgfiveable.me These precursors are assembled into the C30 squalene (B77637) molecule, which is then activated for cyclization.

Key Precursors in Triterpene Biosynthesis

| Precursor | Role in Pathway |

|---|---|

| Acetyl-CoA | The initial 2-carbon building block for the MVA pathway. oup.comfiveable.me |

| Isopentenyl Pyrophosphate (IPP) | The fundamental 5-carbon isoprene (B109036) unit produced from the MVA pathway. wikipedia.orgwikipedia.org |

| Dimethylallyl Pyrophosphate (DMAPP) | An isomer of IPP, it acts as the initial substrate for prenyltransferase reactions. researchgate.net |

| Farnesyl Pyrophosphate (FPP) | A 15-carbon intermediate formed from the condensation of two IPP molecules with one DMAPP molecule. mdpi.comnih.gov |

| Squalene | A 30-carbon linear hydrocarbon formed by the head-to-head condensation of two FPP molecules. It is the direct precursor to triterpenes. oup.commdpi.com |

| 2,3-Oxidosqualene | An epoxidized form of squalene, it is the activated substrate for cyclization enzymes (OSCs) in eukaryotes. biorxiv.orgfrontiersin.org |

Key Enzymes in Triterpene Biosynthesis

| Enzyme | Catalytic Function |

|---|---|

| HMG-CoA Reductase | Catalyzes the conversion of HMG-CoA to mevalonic acid, a key regulatory step in the MVA pathway. fiveable.memdpi.com |

| Squalene Synthase (SS) | Catalyzes the reductive dimerization of two farnesyl pyrophosphate (FPP) molecules to form squalene. mdpi.com |

| Squalene Epoxidase (SQE) | Catalyzes the stereospecific epoxidation of squalene to form 2,3-oxidosqualene. mdpi.combiorxiv.org |

| Oxidosqualene Cyclases (OSCs) | A diverse family of enzymes that catalyze the cyclization of 2,3-oxidosqualene into various triterpene scaffolds, such as β-amyrin (for oleananes). oup.comfrontiersin.org |

| Cytochrome P450 Monooxygenases (P450s) | A large family of enzymes responsible for the subsequent structural decoration (e.g., hydroxylation, oxidation) of the initial triterpene skeletons to produce the final diverse products. frontiersin.org |

Synthetic Strategies for Lantanolic Acid and Its Analogs

Semisynthesis of Lantanolic Acid Derivatives

Semisynthesis leverages the abundance of the natural product, using it as a starting material for chemical modifications. This approach is efficient for creating a library of related compounds to explore structure-activity relationships.

Chemical modification of naturally occurring triterpenoids is a common strategy to produce derivatives. Acetylation, an esterification process, is a prime example of such a modification. mdpi.com This reaction typically involves treating the parent compound's hydroxyl (-OH) groups with a reagent like acetic anhydride (B1165640), often in the presence of a base such as pyridine (B92270) which acts as a catalyst. mdpi.comijcpa.in The hydroxyl groups are converted into acetyl (-OCOCH3) groups, which alters the molecule's polarity and can impact its biological activity. mdpi.comwikipedia.org

While studies focusing specifically on the acetylation of this compound are not as prevalent as those for its isomer, oleanolic acid, the chemical principles are directly transferable. For oleanolic acid, acetylation with acetic anhydride and pyridine is a well-established procedure that proceeds overnight to yield the acetylated product. ijcpa.in This process permanently changes the chemical makeup by replacing hydrophilic hydroxyl groups with more hydrophobic acetoxy groups, thereby altering physical properties and biological interactions. wikipedia.org The success of this reaction with closely related triterpenoids suggests a viable pathway for producing acetylated this compound derivatives.

Nature itself produces a variety of this compound-related compounds. These derivatives are typically isolated from plant sources, most notably from the genus Lantana. pakbs.org The investigation of extracts from Lantana camara has led to the isolation and characterization of this compound alongside other related triterpenes. pakbs.orgmdpi.com

The process of isolation often involves extraction from plant material followed by chromatographic techniques, such as vacuum liquid chromatography, to separate the complex mixture of phytochemicals. ijcpa.in Characterization and structural elucidation of these isolated compounds are then performed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. pakbs.org For instance, from L. camara, researchers have successfully isolated and identified not only this compound but also related triterpenes like lantic acid and 22β-acetoxylantic acid. pakbs.org

Table 1: Selected Naturally Occurring Triterpenoids Isolated from Lantana camara

| Compound Name | Chemical Class | Source | Citation |

| This compound | Pentacyclic Triterpenoid (B12794562) | Lantana camara | pakbs.org |

| Lantic acid | Pentacyclic Triterpenoid | Lantana camara | pakbs.org |

| 22β-acetoxylantic acid | Pentacyclic Triterpenoid | Lantana camara | pakbs.org |

| Oleanolic acid | Pentacyclic Triterpenoid | Lantana camara | ijcpa.intandfonline.com |

Chemical Modification of this compound (e.g., Acetylation)

Total Synthesis Approaches for Related Complex Natural Products

The total synthesis of complex natural products like this compound is a significant challenge that drives innovation in organic chemistry. These strategies aim to construct the intricate molecular architecture from simple, commercially available starting materials.

Biomimetic synthesis is a powerful strategy that seeks to mimic nature's own biosynthetic pathways in a laboratory setting. engineering.org.cnresearchgate.net This approach is lauded for its efficiency in constructing complex molecules, as it is inspired by the same processes that organisms use. engineering.org.cnnih.gov Key strategies often involve emulating proposed biogenetic steps, such as cyclization cascades or oxidative dimerization reactions. engineering.org.cnbeilstein-journals.org

For complex polycyclic natural products, a biomimetic approach might involve a cascade reaction that forms multiple rings in a single, efficient step. The biomimetic Diels-Alder reaction, for example, emulates a natural cycloaddition process to form six-membered rings, a common feature in terpenoid structures. engineering.org.cnbioengineer.org Another relevant strategy is oxidative dimerization, where monomer units are coupled to form more complex scaffolds, a method used in the synthesis of natural products like ellagic acid. beilstein-journals.org Applying these principles to a this compound-type structure would involve designing a precursor that, under specific catalytic conditions, could be induced to fold and cyclize in a manner that mirrors its natural formation.

Many complex natural products, including triterpenoids, are chiral, meaning they exist as one of two non-superimposable mirror images (enantiomers). Often, only one enantiomer possesses the desired biological activity. libretexts.org Enantioselective synthesis methodologies are therefore crucial for producing a single, specific enantiomer of a target molecule. libretexts.org

A dominant strategy in this field is the use of chiral catalysts. These catalysts create an asymmetric environment that forces a reaction to proceed in a way that favors the formation of one enantiomer over the other. libretexts.org This approach is fundamental to modern synthetic chemistry and has been applied to the synthesis of numerous complex molecules. nih.gov Another advanced technique is desymmetrization, where a symmetric (achiral) intermediate is rendered asymmetric in a controlled fashion. researchgate.netchemrxiv.org This allows for the introduction of chirality at a late stage of the synthesis, providing flexible access to both enantiomers of a target compound. researchgate.net For a molecule with multiple stereocenters like this compound, an effective enantioselective strategy would be paramount to achieving a synthetically pure and biologically active compound.

Molecular and Cellular Mechanisms of Lantanolic Acid S Biological Activities

Modulation of Enzyme and Receptor Activities

Lantanolic acid influences cellular signaling pathways by directly affecting the activity of crucial regulatory proteins, such as transcription factors.

Inhibitory Activity Against NFAT Transcription Factor

Research has identified this compound as a potent inhibitor of the nuclear factor of activated T-cells (NFAT), a key transcription factor involved in immune responses. ubaya.ac.idresearchgate.netresearchgate.net In a study investigating inhibitory components from the fruits of Liquidambar formosana, this compound was isolated and shown to exhibit strong inhibitory activity against the NFAT transcription factor with a reported IC50 value of 12.62 µM. ubaya.ac.idresearchgate.netresearchgate.net This inhibitory action is significant because the excessive activation of NFAT can lead to immunopathological conditions. researchgate.net The study highlighted that the presence of an oxymethylene group at the C-25 position of the oleanane (B1240867) structure, as seen in this compound, was associated with higher inhibitory activity. researchgate.net

| Compound | Target | IC50 Value | Source Plant |

| This compound | NFAT Transcription Factor | 12.62 µM | Liquidambar formosana |

Interactions with Pathogen-Related Proteins

In silico studies have explored the potential of this compound to interact with viral proteins, suggesting mechanisms for potential antiviral activity.

Molecular Docking with SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp)

Molecular docking simulations have been employed to investigate the interaction between this compound and the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus responsible for COVID-19. ubaya.ac.idubaya.ac.id RdRp is an essential enzyme for the replication and transcription of the viral RNA genome, making it a critical target for antiviral drug development. ubaya.ac.id In these computational studies, this compound was identified as a compound that interacts with the RdRp enzyme. ubaya.ac.idresearchgate.netubaya.ac.id The study showed that this compound has the same amino acid interactions with RdRp as a control compound. ubaya.ac.idresearchgate.netubaya.ac.id

Hydrogen Bonding with Ser784

The molecular docking analysis revealed specific interactions between this compound and the amino acid residues of the RdRp active site. ubaya.ac.idresearchgate.net Notably, this compound was found to form a hydrogen bond with the serine residue at position 784 (Ser784) of the enzyme. ubaya.ac.idresearchgate.netubaya.ac.id

Hydrophobic Interactions with Tyr32 and Ser7709

In addition to hydrogen bonding, the stability of the this compound-RdRp complex is supported by hydrophobic interactions. researchgate.net The in silico model showed that this compound forms hydrophobic bonds with the amino acid residues Tyrosine 32 (Tyr32) and Serine 7709 (Ser7709). ubaya.ac.idresearchgate.netubaya.ac.id

| Ligand | Target Protein | Interacting Residues | Type of Interaction |

| This compound | SARS-CoV-2 RdRp | Ser784 | Hydrogen Bond |

| This compound | SARS-CoV-2 RdRp | Tyr32 | Hydrophobic |

| This compound | SARS-CoV-2 RdRp | Ser7709 | Hydrophobic |

Cellular Effects and Biological Processes

This compound has been implicated in several biological processes, primarily demonstrating protective effects against certain pathogens. Research has highlighted its activity as a nematicidal agent. mdpi.com Studies on compounds isolated from the aerial parts of Lantana camara identified this compound as an active substance against the root-knot nematode Meloidogyne incognita. mdpi.com It was shown to cause 100% mortality of the nematode at a concentration of 1.0% after 24 hours. mdpi.comchemrxiv.orgmdpi.com

Nematicidal Activity against Meloidogyne incognita

This compound, a pentacyclic triterpenoid (B12794562) isolated from Lantana camara, has demonstrated significant nematicidal properties against the root-knot nematode, Meloidogyne incognita. nih.govnih.gov This nematode is a major agricultural pest, causing significant damage to a wide range of crops. cabidigitallibrary.org The biological activity of this compound encompasses both direct mortality to the nematode juveniles and inhibition of their life cycle by suppressing egg hatching. researchgate.netmdpi.com

Impact on Nematode Mortality

Research has consistently shown that this compound is a potent agent for inducing mortality in the second-stage juveniles (J2) of M. incognita. Bio-assay guided fractionation of Lantana camara extracts identified this compound as a key active compound. nih.gov

Detailed findings on its efficacy include:

At a concentration of 1 mg/ml, this compound achieved 100% mortality of M. incognita juveniles within 24 hours, an efficacy comparable to the conventional nematicide, furadan. nih.govresearchgate.netmdpi.comresearchgate.net

In another study, this compound exhibited 98% mortality against the nematode at a 0.5% concentration. nih.gov

Aqueous leaf extracts of L. camara, which contain this compound and other related compounds, were found to be highly nematostatic, initially paralyzing the nematodes within 12 hours and resulting in 96% mortality after 48 hours of exposure. researchgate.netresearchgate.net

The nematicidal effect is dose-dependent; a standard concentration of the leaf extract killed 96% of juveniles in 48 hours, while a half-strength dilution resulted in 75% mortality in the same timeframe. researchgate.netresearchgate.netphytojournal.com While the precise molecular mechanism is not fully elucidated for this compound, related studies suggest that compounds with similar structures may act by dissolving the lipid layer of the nematode's cuticle due to their lipophilic character. cabidigitallibrary.org

Table 1: Nematicidal Efficacy of this compound and L. camara Extract against M. incognita J2 Juveniles

| Agent | Concentration | Exposure Time | Mortality Rate (%) | Source(s) |

|---|---|---|---|---|

| This compound | 1 mg/ml | 24 hours | 100 | nih.govresearchgate.netmdpi.comresearchgate.net |

| This compound | 0.5% | - | 98 | nih.gov |

| ***L. camara* Leaf Extract** | Standard 'S' | 48 hours | 96 | researchgate.netresearchgate.net |

| ***L. camara* Leaf Extract** | S/2 Dilution | 48 hours | 75 | researchgate.netresearchgate.net |

| Furadan (Nematicide) | 1 mg/ml | 24 hours | 100 | nih.gov |

Suppression of Egg Hatching

The inhibitory effect on egg hatching is directly proportional to the concentration of the extract applied. phytojournal.comtandfonline.com Studies have demonstrated that higher concentrations lead to a greater reduction in the number of juveniles emerging from egg masses. tandfonline.com While research often focuses on crude extracts, the presence and activity of 11-oxo triterpenic acids like this compound are linked to these suppressive effects. mdpi.comtandfonline.com The mechanism behind this inhibition is not yet fully understood but is a critical component of the plant's defense against nematodes. ird.fr This disruption of the nematode life cycle prevents future generations from infesting plant roots, making it a valuable trait for agricultural applications. mdpi.comresearchgate.net

Cytotoxic Activity Against Cancer Cell Lines (e.g., Hep 3B, A549, MCF-7, HT-29, HCT-116, CL1-5)

This compound has been identified as having inhibitory effects against several human cancer cell lines. Initial screenings of compounds isolated from the chloroform (B151607) extract of Rhus javanica leaves revealed that this compound possesses cytotoxic activity. ncl.edu.tw

The specific cell lines that have shown susceptibility to this compound include:

Human liver carcinoma (Hep 3B) ncl.edu.tw

Human lung adenocarcinoma (A549) ncl.edu.tw

Human breast carcinoma (MCF-7) ncl.edu.tw

Human rectum carcinoma (HT-29) ncl.edu.tw

Among these, the inhibitory effect was reported to be particularly noteworthy against the Hep 3B liver cancer cell line. ncl.edu.tw Further studies involving derivatives of related triterpenoids have also tested for cytotoxicity against human colorectal carcinoma (HCT-116) and highly metastatic non-small cell lung carcinoma (CL1-5), corroborating the anti-proliferative potential of this class of compounds. ncl.edu.tw

At a molecular level, this compound has been shown to be a substantial inhibitor of the nuclear factor of activated T cells (NFAT) transcription factor, with a reported IC₅₀ value of 12.62 μM. researchgate.net The NFAT signaling pathway is implicated in the progression of some cancers, suggesting a potential mechanism for the observed cytotoxic activity.

Table 2: Cancer Cell Lines Inhibited by this compound

| Cell Line | Cancer Type | Source(s) |

|---|---|---|

| Hep 3B | Human Liver Carcinoma | ncl.edu.tw |

| A549 | Human Lung Adenocarcinoma | ncl.edu.tw |

| MCF-7 | Human Breast Carcinoma | ncl.edu.tw |

| HT-29 | Human Rectum Carcinoma | ncl.edu.tw |

| HCT-116 | Human Colorectal Carcinoma | ncl.edu.tw |

| CL1-5 | Non-small Cell Lung Carcinoma | ncl.edu.tw |

Antimicrobial Activity (for acetyl this compound)

The acetylated form of this compound, acetyl this compound, has demonstrated notable antimicrobial properties. google.comnih.gov This derivative, also referred to as camarinic acid in some literature, has been specifically identified as a triterpenoid compound with antibacterial action. google.com

Pharmacological research has confirmed its activity against specific bacterial strains:

Staphylococcus aureus : A common Gram-positive bacterium responsible for a range of skin and systemic infections. google.comnih.gov

Salmonella typhi : The Gram-negative bacterium that causes typhoid fever. google.comnih.gov

The demonstrated efficacy against these pathogens has led to its proposed use in the preparation of antibacterial medicaments. google.com Furthermore, acetyl this compound exhibits good thermal stability, retaining its activity even after being heated to 120°C, which is a valuable characteristic for potential applications. google.com A related compound, 22 beta-acetoxylantic acid, also isolated from Lantana camara, has shown a similar spectrum of antimicrobial activity against the same two bacterial species. nih.govresearchgate.nethealthinformaticsjournal.com

Table 3: Antimicrobial Spectrum of Acetyl this compound

| Compound Name | Bacterial Strain | Activity Type | Source(s) |

|---|---|---|---|

| Acetyl this compound | Staphylococcus aureus | Antibacterial | google.comnih.gov |

| Acetyl this compound | Salmonella typhi | Antibacterial | google.comnih.gov |

Structure Activity Relationship Sar Studies of Lantanolic Acid and Its Analogs

Identification of Pharmacophoric Features for Specific Activities

Oleanolic acid, a structural isomer of ursolic acid and closely related to lantanolic acid, serves as a foundational molecule for many SAR studies. Research has revealed several key pharmacophoric features:

The C-28 Carboxyl Group: The carboxylic acid function at position C-28 is consistently identified as essential for multiple biological activities. For instance, in the inhibition of human carboxylesterase 1 (hCE1), this carboxyl group is critical. nih.govnih.gov Any modifications, such as conversion to an ester, amide, or alcohol, lead to a decrease or loss of inhibitory activity. nih.govnih.gov Similarly, for antipruritic effects, both the C-28 carboxyl group and a glycoside moiety at the C-3 position are deemed essential. horizonepublishing.com

The C-3 Hydroxyl Group: The hydroxyl group at the C-3 position is a frequent site for modification to enhance activity. Converting this hydroxyl group into a 3-O-β-carboxypropionyl group in oleanolic and ursolic acids dramatically increased their inhibitory potency against hCE1 and improved selectivity over hCE2. nih.gov For anti-HIV activity, an oleanolic acid derivative featuring a 3-O-3′,3′-dimethylsuccinate ester (4) demonstrated the most potent effects. horizonepublishing.com Conversely, oxidation of the C-3 hydroxyl to a ketone (as in 3-oxo-oleanolic acid) has been shown to significantly inhibit the growth of various cancer cell lines. tandfonline.com

The Pentacyclic Skeleton: The rigid triterpenoid (B12794562) skeleton itself is a crucial feature, acting as a scaffold for the functional groups. For binding to targets like protein tyrosine kinases, the hydrophobic nature of the skeleton is a favorable factor for stabilizing the molecule within the binding site. acs.org Minor variations in the skeleton, such as the difference between the oleanane (B1240867) (oleanolic acid) and ursane (B1242777) (ursolic acid) types, can lead to differences in activity. For example, ursolic acid was found to be a more potent inhibitor of cyclooxygenase-2 than oleanolic acid. tandfonline.com

| Compound/Derivative Type | Structural Modification | Observed Activity | Reference |

|---|---|---|---|

| Oleanolic Acid | Unmodified C-28-COOH | Essential for hCE1 inhibition | nih.govnih.gov |

| Oleanolic Acid Derivatives | Ester or amide at C-28 | Reduced hCE1 inhibition | nih.gov |

| Oleanolic Acid Derivative | 3-O-β-carboxypropionyl at C-3 | Dramatically increased hCE1 inhibition | nih.gov |

| Oleanolic Acid Derivative | 3-O-3′,3′-dimethylsuccinate at C-3 | Potent anti-HIV activity | horizonepublishing.com |

| 3-oxo-oleanolic acid | Ketone at C-3 | Significant anti-tumor activity | tandfonline.com |

| Oleanolic Acid Glycosides | Glycoside at C-3 and COOH at C-28 | Essential for antipruritic effect | horizonepublishing.com |

Lantabetulic acid, identified as 3,25-epoxy-3α-hydroxylup-20(29)-en-28-oic acid, is a lupane-type triterpenoid also isolated from Lantana camara. researchgate.netresearchgate.net While specific SAR studies on a wide range of lantabetulic acid derivatives are limited, research on the closely related betulinic acid and other lupane (B1675458) triterpenoids provides significant insights into the pharmacophoric requirements of this structural class. The C-3 and C-17 (C-28 carboxyl group) positions are primary targets for chemical modification.

C-28 Carboxyl Group: Similar to oleanane-type triterpenoids, the C-28 carboxylic acid in the lupane skeleton is vital for cytotoxicity. Modifications at this position can significantly alter biological activity. For example, biotransformation of betulonic acid can yield a glucopyranosyl ester at C-28, which showed improved inhibitory effects on nitric oxide production in neuroinflammatory models. acs.org

C-3 Position: The C-3 hydroxyl group is a key site for derivatization. Acylation of the C-3 hydroxyl in betulinic acid has produced derivatives with enhanced cytotoxicity against certain cancer cell lines. For instance, 3-O-acetyl-betulinic acid showed better cytotoxicity than the parent compound against the A549 human lung carcinoma cell line. The presence of an epoxy bridge between C-3 and C-25, a feature of lantabetulic acid, is also suggested to be important for the cytotoxicity of some oleanane analogs against HL-60 cells. rsc.org

Other Modifications: Research on various lupane-type triterpenoids indicates that other positions also contribute to activity. Hydroxylation at C-27 has been identified as a potential contributor to the cytotoxicity of some derivatives. rsc.org Lantabetulic acid itself has demonstrated moderate anti-tumor promoting activity in a two-stage mouse skin carcinogenesis model, highlighting the potential of its unique 3,25-epoxy-lupane skeleton. researchgate.net

| Compound | Core Skeleton | Key Structural Feature(s) | Observed Activity | Reference |

|---|---|---|---|---|

| Lantabetulic Acid | Lupane | 3,25-epoxy-3α-hydroxy, C-28-COOH | Moderate anti-tumor promoter activity | researchgate.net |

| Betulinic Acid Derivatives | Lupane | 3-O-acylation (e.g., acetyl) | Enhanced cytotoxicity vs. A549 cells | |

| Betulonic Acid Derivatives | Lupane | C-28-glucopyranosyl ester | Improved anti-neuroinflammatory activity | acs.org |

| Lupane Derivatives | Lupane | Hydroxylation at C-27 | May be responsible for cytotoxicity | rsc.org |

| Oleanane Analogues | Oleanane | Epoxy bridge between C-3 and C-25 | May be responsible for cytotoxicity | rsc.org |

SAR in Oleanolic Acid and Related Triterpenoids

Computational Approaches in SAR Elucidation (e.g., Molecular Docking)

Computational methods are indispensable tools for elucidating the SAR of complex natural products like this compound and its analogs. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and pharmacophore modeling provide insights into the molecular interactions between these triterpenoids and their biological targets. nih.govku.ac.ke

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when bound to a protein target. researchgate.net Docking simulations have been instrumental in understanding the SAR of oleanolic and ursolic acid derivatives as inhibitors of hCE1. nih.gov The simulations demonstrated that a potent derivative acts as a competitive inhibitor, fitting into the enzyme's active site. nih.gov In another study, docking was used to investigate how betulin (B1666924) derivatives bind to SARS-CoV-2 proteins, with molecular dynamics simulations further confirming the stability of the predicted binding poses. researchgate.net For triterpenoids isolated from Liquidambaris Fructus, docking studies revealed that the C-17 carboxyl group and C-3 substituent were crucial for binding to anti-breast cancer targets, forming key hydrogen bonds and salt bridges. acs.org

3D-QSAR and Pharmacophore Modeling: Three-dimensional QSAR (3D-QSAR) analysis correlates the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. This method has provided new insights into the relationship between the structure of oleanolic acid derivatives and their inhibitory effects on hCE1. nih.gov Pharmacophore modeling identifies the essential 3D arrangement of functional groups required for biological activity. A reverse pharmacophore mapping strategy has been successfully used to predict the potential protein targets of triterpenoids, which can then be validated by experimental assays and molecular docking. acs.org

These computational approaches not only help to explain observed SAR but also guide the design of new analogs with improved potency and selectivity, thereby accelerating the drug discovery process. ku.ac.ke

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.